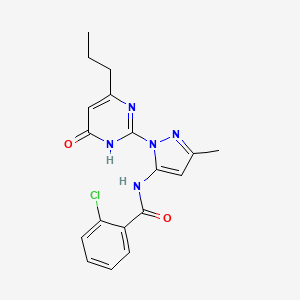

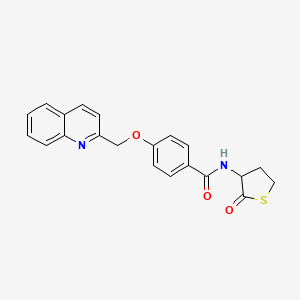

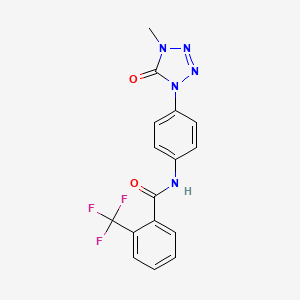

![molecular formula C16H18N2O2 B2540866 (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 2102411-93-6](/img/structure/B2540866.png)

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" is a structurally complex molecule that falls within the class of 3-azabicyclo[3.1.0]hexanes. These compounds are of significant interest due to their potential in the synthesis of biologically active compounds and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexanes, such as the compound , can be achieved through various methods. One novel approach involves the palladium(0)-catalyzed cyclopropanation of allenenes, as described in the first paper. This process allows for the stereoselective formation of the 3-azabicyclo[3.1.0]hexane framework, which is a key structural feature of the compound . Another method, as mentioned in the second paper, utilizes Ti(IV)-mediated cyclopropanation of amino acid derivatives to obtain azabicyclo[3.1.0]hexane-1-ols, which can then be transformed into various pharmacologically active products through selective rearrangements and ring cleavages .

Molecular Structure Analysis

The molecular structure of "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" is characterized by the presence of a 3-azabicyclo[3.1.0]hexane core, which is a common motif in the compounds synthesized using the methods described in the papers. The stereocenters at positions 1R, 5S, and 6r indicate the compound's chiral nature, which is crucial for its potential biological activity .

Chemical Reactions Analysis

The 3-azabicyclo[3.1.0]hexane core of the compound is amenable to various chemical reactions. For instance, the azabicyclo[3.1.0]hexane-1-ols mentioned in the second paper can undergo Fe(III)-promoted ring opening followed by basic dehydrohalogenation to yield optically active dihydropyridinones. Similarly, Ce(IV)-promoted ring opening can lead to chiral tricyclopiperidinones via a radical process . These reactions highlight the versatility of the azabicyclo[3.1.0]hexane scaffold in synthesizing diverse biologically active structures.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione" are not detailed in the provided papers, the general properties of 3-azabicyclo[3.1.0]hexanes can be inferred. These compounds typically exhibit significant stereochemical complexity and possess functional groups that allow for further chemical modifications. The presence of an aminophenyl group suggests potential for hydrogen bonding and interactions with biological targets, while the allyl and ethyl substituents contribute to the molecule's lipophilicity .

科学的研究の応用

Applications in Solvent and Separation Technology

The compound under discussion shows potential in the realm of solvent and separation technology. For instance, the study of activity coefficients at infinite dilution in various solutes, including hydrocarbons, alcohols, ethers, ketones, and esters, in ionic liquids like 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]), indicates the suitability of such ionic liquids for separation problems, especially in the separation of alkenes from alkanes (Domańska, Wlazło, & Karpińska, 2016). This highlights the compound's potential in enhancing separation processes and solvent properties.

Enhancement in Biological Activities

Derivatives of curcumin, to which the compound might be related due to its structural complexity, have been observed to possess heightened potency in biological activity. The modification of curcumin to form Schiff base, hydrazone, and oxime derivatives, as well as their metal complexes, has shown to improve its medicinal and biological properties significantly (Omidi & Kakanejadifard, 2020).

Catalysis and Reaction Mechanisms

The compound's relevance in catalysis and reaction mechanisms is also noteworthy. Literature reviews of N-allylic systems and their isomerization catalyzed by transition metal complexes indicate a comprehensive application of these reactions in synthesizing various organic compounds, highlighting the compound's potential role in complex chemical reactions and syntheses (Krompiec, Krompiec, Penczek, & Ignasiak, 2008).

Pharmacological Properties

The potential pharmacological implications of the compound are also significant. For instance, formyl peptide receptors (FPRs), which mediate leukocyte activation during inflammation, can be modulated by synthesized compounds targeting FPRs. This modulation has demonstrated substantial anti-inflammatory effects and can be applied in various human conditions such as inflammatory lung diseases, ischemia-reperfusion injury, sepsis, inflammatory bowel disease, and wound healing (Tsai, Yang, & Hwang, 2016).

特性

IUPAC Name |

(1S,5R)-6-(3-aminophenyl)-6-ethyl-3-prop-2-enyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-8-18-14(19)12-13(15(18)20)16(12,4-2)10-6-5-7-11(17)9-10/h3,5-7,9,12-13H,1,4,8,17H2,2H3/t12-,13+,16? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSVXGXPQMMLPPJ-OCZCAGDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2C1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1([C@@H]2[C@H]1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

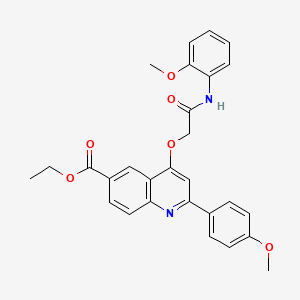

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)